![molecular formula C12H10ClNO3 B1453465 1-[2-(2-Chlorophenyl)-2-oxoethyl]pyrrolidine-2,5-dione CAS No. 1208525-34-1](/img/structure/B1453465.png)
1-[2-(2-Chlorophenyl)-2-oxoethyl]pyrrolidine-2,5-dione
Overview
Description
“1-[2-(2-Chlorophenyl)-2-oxoethyl]pyrrolidine-2,5-dione” is a unique chemical compound with the empirical formula C12H10ClNO3 and a molecular weight of 251.67 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Synthesis Analysis
The synthesis of pyrrolidine derivatives, including “1-[2-(2-Chlorophenyl)-2-oxoethyl]pyrrolidine-2,5-dione”, can be achieved through various synthetic strategies . These strategies include ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings, such as proline derivatives .Molecular Structure Analysis
The molecular structure of “1-[2-(2-Chlorophenyl)-2-oxoethyl]pyrrolidine-2,5-dione” is characterized by a five-membered pyrrolidine ring . This saturated scaffold is of great interest due to its ability to efficiently explore the pharmacophore space due to sp3-hybridization, contribute to the stereochemistry of the molecule, and increase three-dimensional (3D) coverage due to the non-planarity of the ring .Physical And Chemical Properties Analysis
“1-[2-(2-Chlorophenyl)-2-oxoethyl]pyrrolidine-2,5-dione” is a solid compound . Its SMILES string isO=C1N(C(CC1)=O)CC(C(C=CC=C2)=C2Cl)=O
.
Scientific Research Applications
Medicine: Anticonvulsant Activity
The pyrrolidine-2,5-dione ring is recognized as a pharmacophore for many active compounds in the central nervous system, particularly explored for its anticonvulsant activity . This application is crucial in the development of new treatments for epilepsy and other seizure-related disorders.
Pharmacology: Drug Design and Development
In pharmacology, the pyrrolidine ring’s stereogenicity is significant for the biological profile of drug candidates. The different stereoisomers and spatial orientation of substituents can lead to diverse binding modes to enantioselective proteins, influencing the efficacy of potential drugs .
Neuroscience: Neuroprotective Agents
Derivatives of pyrrolidine-2,5-dione have been investigated for their neuroprotective properties. These compounds may offer therapeutic potential for neurodegenerative diseases by protecting neuronal cells from damage .
Safety and Hazards
Future Directions
The future directions for “1-[2-(2-Chlorophenyl)-2-oxoethyl]pyrrolidine-2,5-dione” and similar compounds involve the design of new pyrrolidine compounds with different biological profiles . The stereogenicity of carbons in the pyrrolidine ring can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Mechanism of Action
Mode of Action
It can be inferred that the compound may interact with its targets, possibly the carbonic anhydrase isoenzymes, leading to changes in their activity .
Biochemical Pathways
Given the potential target of carbonic anhydrase isoenzymes, it could be involved in pathways related to these enzymes .
Result of Action
Based on the potential target of carbonic anhydrase isoenzymes, it could potentially influence processes regulated by these enzymes .
properties
IUPAC Name |
1-[2-(2-chlorophenyl)-2-oxoethyl]pyrrolidine-2,5-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO3/c13-9-4-2-1-3-8(9)10(15)7-14-11(16)5-6-12(14)17/h1-4H,5-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABHPRWSHYMYPFD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)CC(=O)C2=CC=CC=C2Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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